HJC0152

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

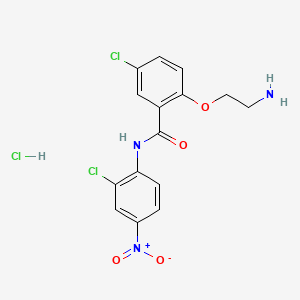

IUPAC Name |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHLOYBZOONSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HJC0152 mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of HJC0152 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in the pathogenesis of numerous human cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on cellular signaling, metabolism, and key tumorigenic processes. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STAT3 pathway.

Core Mechanism of Action: STAT3 Inhibition

This compound is a derivative of niclosamide with significantly improved aqueous solubility and oral bioavailability.[3][6] Its primary mechanism of action is the inhibition of the STAT3 signaling pathway, which is constitutively activated in a wide range of malignancies, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[1][2][3][4]

This compound effectively suppresses the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation.[2][4][6] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.[4][6][7] Consequently, the expression of STAT3 downstream target genes involved in cell proliferation, survival, and angiogenesis is downregulated.[2][3][5]

Signaling Pathway Diagram

Caption: this compound inhibits STAT3 phosphorylation, blocking downstream signaling.

Effects on Cancer Cell Biology

Inhibition of the STAT3 pathway by this compound leads to a cascade of anti-tumor effects across various cancer cell types.

Inhibition of Cell Proliferation and Survival

This compound effectively reduces the proliferation of cancer cells.[1][4] This is achieved through the downregulation of key cell cycle regulators, such as Cyclin D1, and the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7]

Induction of Apoptosis

This compound induces apoptosis in cancer cells.[1][2][4] This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and survivin, and the upregulation of pro-apoptotic markers such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[2][3][5]

Suppression of Migration and Invasion

This compound significantly impairs the migration and invasion of cancer cells.[2][3][6] This is associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for extracellular matrix degradation and are transcriptionally regulated by STAT3.[6]

Experimental Workflow: In Vitro Anti-Cancer Effects

Caption: Workflow for assessing this compound's in vitro anti-cancer activity.

Modulation of Cellular Metabolism and Oxidative Stress

Recent studies have revealed that this compound's anti-cancer activity is also linked to the modulation of cellular metabolism and the induction of oxidative stress.[1]

In NSCLC cells, this compound has been shown to perturb key metabolic pathways, including purine, glutathione, and pyrimidine metabolism.[1] This metabolic disruption reduces the cell's capacity to scavenge free radicals, leading to an accumulation of reactive oxygen species (ROS). The resulting oxidative stress contributes to DNA damage and apoptosis.[1]

Logical Relationship: this compound, STAT3, and Metabolism

References

- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

HJC0152: A Potent Inhibitor of STAT3 Phosphorylation for Cancer Therapy - A Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Aberrant and constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, such as glioblastoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC), often correlating with poor prognosis and therapy resistance.[1][2][3] This makes STAT3 an attractive and critical target for cancer drug development.[4] HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[3][5] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and oral bioavailability, overcoming the limitations of its parent compound.[2][5][6] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action in inhibiting STAT3 phosphorylation, its anti-tumor efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Specific Inhibition of STAT3 Phosphorylation

The activation of STAT3 is a tightly regulated process, primarily initiated by upstream signals like cytokines and growth factors, which activate Janus kinases (JAKs).[1][7] JAKs then phosphorylate STAT3 on a critical tyrosine residue at position 705 (Tyr705).[5][7] This phosphorylation event is essential for STAT3 to form homodimers, translocate from the cytoplasm to the nucleus, and bind to DNA to initiate the transcription of its target genes.[1][5][7]

This compound exerts its anti-tumor effects by directly interfering with this critical activation step. It specifically inhibits the phosphorylation of STAT3 at the Tyr705 residue, thereby preventing its activation.[3][5][6][7] Importantly, studies have shown that this compound does not affect the total protein levels of STAT3.[6][8] This targeted inhibition blocks the subsequent dimerization and nuclear translocation of STAT3, leading to the downregulation of numerous downstream target genes responsible for promoting cancer cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2, Mcl1, Survivin), and invasion (e.g., MMPs, Twist1).[2][5][7]

The specific action of this compound on p-STAT3 (Tyr705) leads to a cascade of anti-cancer effects. By preventing the transcription of key oncogenes, this compound effectively induces cell cycle arrest, promotes programmed cell death (apoptosis), and reduces the migratory and invasive capabilities of cancer cells.

Quantitative Efficacy Data

This compound has demonstrated potent anti-tumor activity across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Assay | Effective Concentration / IC₅₀ | Duration | Reference(s) |

|---|---|---|---|---|---|

| Head & Neck (HNSCC) | SCC25 | Western Blot | 2 µmol/L | 24 hours | [6] |

| Head & Neck (HNSCC) | CAL27 | Western Blot | 1 µmol/L | 24 hours | [6] |

| Glioblastoma | U87, U251, LN229 | Colony Formation | 0.5 - 5 µmol/L | 14 days | [5] |

| Gastric Cancer | AGS, MKN45 | Cell Growth (CCK8) | 5 - 20 µM | 24-72 hours | [9] |

| Breast Cancer | MDA-MB-231 | STAT3 Promoter Activity | 10 - 20 µM | 24 hours | [10] |

| NSCLC | A549, H460 | Cell Viability (MTT) | 1.25 - 20 µmol/L | 24-72 hours |[11] |

Table 2: In Vivo Efficacy of this compound in Xenograft Tumor Models

| Cancer Type | Cell Line | Animal Model | Dosage & Administration | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Glioblastoma | U87 | Nude Mice | 7.5 mg/kg daily, intratumoral | Significant tumor growth inhibition | [5] |

| Breast Cancer | MDA-MB-231 | Nude Mice | 2.5 and 7.5 mg/kg, i.p. | Significant suppression of tumor growth | [8] |

| Gastric Cancer | MKN45 | BALB/c Nude Mice | 7.5 mg/kg, i.p. twice weekly | Retarded tumor growth | [1][2] |

| HNSCC | SCC25 | Orthotopic Mouse Model | Intraperitoneal injection | Decreased tumor growth and invasion |[6] |

Experimental Protocols and Workflows

The evaluation of this compound's efficacy involves a series of standard and specialized molecular biology techniques. A typical experimental workflow is outlined below.

Western Blotting for Phospho-STAT3 Detection

This protocol is used to determine the levels of specific proteins, allowing for the direct assessment of this compound's effect on STAT3 phosphorylation.

-

Cell Lysis: Treat cancer cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12][13]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705), total STAT3, or other proteins of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the dose-dependent effect of this compound.[6]

-

Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) into 96-well plates and allow them to adhere overnight.[5][6]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µmol/L) or a vehicle control (DMSO).[5][6]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for an additional 1-4 hours.[6][9][11]

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[5][6][9] The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.

Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to move through a porous membrane, with or without an extracellular matrix layer, to quantify the effect of this compound on cell motility.

-

Cell Preparation: Pre-treat cells with this compound or vehicle control for a specified duration (e.g., 8-24 hours).[6][9]

-

Chamber Seeding: Resuspend the treated cells in a serum-free medium. Seed the cell suspension (e.g., 5x10⁴ cells) into the upper chamber of a Transwell insert (8-µm pore size).[2][9] For invasion assays, the insert is pre-coated with Matrigel.[2][6]

-

Chemoattraction: Fill the lower chamber with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).[9]

-

Incubation: Incubate the plate for 18-24 hours to allow cells to migrate or invade through the membrane.[6][9]

-

Staining and Counting: Remove non-migrated cells from the top of the insert. Fix the cells that have moved to the bottom surface of the membrane with ethanol or methanol and stain them with 0.1% crystal violet.[9] Count the stained cells under a microscope.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism, providing crucial preclinical data.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 × 10⁶ U87 cells) into the flank of immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 7.5 mg/kg) or a vehicle control via the desired route (e.g., intraperitoneal, intratumoral) on a set schedule (e.g., daily or twice weekly).[1][5]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 3 days). Tumor volume is often calculated using the formula: (Length × Width²)/2.[5]

-

Endpoint Analysis: At the end of the study, humanely sacrifice the mice and excise the tumors. Weigh the tumors and process them for further analyses, such as immunohistochemistry (IHC) for p-STAT3 or Ki-67 (a proliferation marker).[2]

Conclusion

This compound is a promising small-molecule inhibitor that demonstrates significant anti-tumor activity by specifically targeting the STAT3 signaling pathway. Its primary mechanism involves the direct inhibition of STAT3 phosphorylation at Tyr705, a crucial step for its activation. This targeted action effectively blocks downstream signaling cascades that drive cell proliferation, survival, and invasion. Supported by robust preclinical data from both in vitro and in vivo models, and possessing favorable pharmacokinetic properties like enhanced aqueous solubility, this compound stands out as a strong candidate for further clinical development in the treatment of STAT3-dependent cancers.[5][6]

References

- 1. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. e-century.us [e-century.us]

- 8. selleckchem.com [selleckchem.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. cytivalifesciences.com [cytivalifesciences.com]

HJC0152: A Potent STAT3 Inhibitor and its Impact on Downstream Target Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Aberrant and constitutive activation of STAT3 is a hallmark of many human cancers, including gastric, glioblastoma, breast, lung, and head and neck cancers, often correlating with poor prognosis and resistance to therapy.[2][3][4][5] This has rendered STAT3 an attractive therapeutic target for cancer drug development.[1][5] HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a novel, potent, and orally bioavailable small-molecule inhibitor of STAT3 signaling.[6][7] This document provides a comprehensive technical overview of the effects of this compound on the downstream targets of STAT3, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of STAT3 Phosphorylation

The primary mechanism of this compound involves the inhibition of STAT3 activation.[3][5] STAT3 is typically activated by phosphorylation at the tyrosine 705 (Tyr705) residue by upstream kinases, such as Janus kinases (JAKs).[3] This phosphorylation event is essential for STAT3 dimerization, nuclear translocation, and subsequent binding to the promoter regions of its target genes.[3][8] this compound effectively suppresses the phosphorylation of STAT3 at Tyr705, thereby blocking its ability to function as a transcription factor.[2][3][6][7] Studies across various cancer cell lines, including gastric, glioblastoma, and non-small-cell lung cancer, have consistently demonstrated that this compound reduces the levels of phosphorylated STAT3 (p-STAT3) in a dose- and time-dependent manner.[2][4][8][9]

Quantitative Effects on Downstream STAT3 Targets

By inhibiting STAT3 activation, this compound leads to the downregulation of numerous downstream target genes critical for tumor progression. The expression levels of proteins involved in cell cycle progression, apoptosis, and metastasis are significantly altered following this compound treatment.

Table 1: Effect of this compound on Cell Cycle and Proliferation-Related Proteins

| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |

| c-Myc | Gastric Cancer | AGS, MKN45 | 5, 10, 20 µM | 4 hours | Dose-dependent decrease | [2][8][9] |

| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] | |

| Cyclin D1 | Gastric Cancer | AGS, MKN45 | 5, 10, 20 µM | 4 hours | Dose-dependent decrease | [2][8][9] |

| Breast Cancer | MDA-MB-231 | Not specified | Not specified | Downregulation | [7] | |

| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |

Table 2: Effect of this compound on Apoptosis-Related Proteins

| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |

| Survivin | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent decrease | [2] |

| Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] | |

| Mcl-1 | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent decrease | [2] |

| Bcl-2 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |

| Cleaved PARP | Gastric Cancer | AGS, MKN45 | 10, 20 µM | 24 hours | Dose-dependent increase | [2] |

| Cleaved Caspase-3 | Breast Cancer | MDA-MB-231 | Not specified | Not specified | Upregulation | [7] |

| NSCLC | A549 Xenograft | Not specified | Not specified | Increased staining | [4] |

Table 3: Effect of this compound on Invasion and Metastasis-Related Proteins

| Target Protein | Cancer Type | Cell Line(s) | This compound Concentration | Duration | Observed Effect | Citation(s) |

| MMP2 / MMP9 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |

| HNSCC | SCC25, CAL27 | Not specified | Not specified | Downregulation | [6] | |

| Vimentin | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |

| Twist1 | Glioblastoma | U87, U251, LN229 | Not specified | Not specified | Downregulation | [3] |

These quantitative changes in protein expression directly correlate with the observed cellular phenotypes, such as decreased proliferation, induction of apoptosis, and reduced cell migration and invasion.[2][4][6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on STAT3's downstream targets.

1. Western Blot Analysis for Protein Expression

This technique is used to quantify the expression levels of p-STAT3, total STAT3, and downstream target proteins like c-Myc, Cyclin D1, Survivin, and Bcl-2.

-

Cell Lysis: Cancer cells are seeded and treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 4, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-STAT3 Tyr705, anti-STAT3, anti-c-Myc, anti-Cyclin D1, anti-Survivin, anti-GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is used as a loading control to ensure equal protein loading.

2. Cell Viability and Proliferation Assay (CCK-8/MTT)

These assays measure the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Cells (e.g., AGS, MKN45) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of this compound concentrations for various time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Following treatment, Cell Counting Kit-8 (CCK-8) or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

3. Transwell Migration and Invasion Assay

This assay assesses the impact of this compound on the migratory and invasive capabilities of cancer cells.

-

Chamber Preparation: For invasion assays, the upper surface of a Transwell insert (8 µm pore size) is pre-coated with Matrigel. For migration assays, the insert is not coated.

-

Cell Seeding: Cancer cells, pre-starved and resuspended in serum-free medium, are seeded into the upper chamber. This compound at various concentrations is added to the upper chamber.

-

Incubation: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). The plate is incubated for 24-48 hours.

-

Quantification: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. Cells that have migrated or invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope in several random fields.

Logical Relationship of this compound's Effects

The inhibition of STAT3 by this compound initiates a cascade of downstream events that culminate in the suppression of tumor growth and progression. This logical flow highlights the compound's multi-faceted anti-cancer activity.

References

- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. dovepress.com [dovepress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

HJC0152: A Novel STAT3 Inhibitor's Impact on Apoptosis and Cell Cycle Progression

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HJC0152, a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic agent in oncology. Aberrant STAT3 signaling is a hallmark of numerous human cancers, contributing to uncontrolled cell proliferation, survival, and invasion. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms by which this compound exerts its anti-tumor effects, with a specific focus on its profound impact on inducing apoptosis and orchestrating cell cycle arrest in cancer cells. This document synthesizes quantitative data from multiple studies, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

The STAT3 protein, a latent cytoplasmic transcription factor, plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes critical for cell growth, proliferation, and survival.[1][2] Constitutive activation of STAT3 is frequently observed in a wide array of malignancies, including gastric cancer, glioblastoma, head and neck squamous cell carcinoma (HNSCC), and non-small-cell lung cancer (NSCLC), making it an attractive target for therapeutic intervention.[1][2][3][4] this compound, an O-alkylamino-tethered derivative of niclosamide, demonstrates enhanced aqueous solubility and potent STAT3 inhibitory activity.[1][4] This guide delineates the functional consequences of this compound-mediated STAT3 inhibition, specifically its ability to trigger programmed cell death (apoptosis) and halt cell cycle progression in malignant cells.

Impact on Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a key indicator of the efficacy of an anti-cancer agent.

Quantitative Analysis of Apoptosis Induction

Treatment with this compound leads to a significant, dose-dependent increase in the percentage of apoptotic cells. The following table summarizes the quantitative data from apoptosis assays (Annexin V-FITC/PI staining) in different cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells | Reference |

| AGS | Gastric Cancer | 20 | Significantly Increased (P<0.001) | [3] |

| MKN45 | Gastric Cancer | 20 | Significantly Increased (P<0.001) | [3] |

| U87 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |

| U251 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |

| LN229 | Glioblastoma | Dose-dependent | Significantly Increased (P<0.05) | [1] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Significantly Increased (P<0.05) | [4] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Significantly Increased (P<0.05) | [4] |

| A549 | Non-Small-Cell Lung Cancer | Dose-dependent | Significantly Increased | [2] |

| H460 | Non-Small-Cell Lung Cancer | Dose-dependent | Significantly Increased | [2] |

Molecular Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of key regulatory proteins in the intrinsic and extrinsic apoptotic pathways. Western blot analyses have revealed the following molecular changes:

-

Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to a decrease in the expression of Bcl-2, Mcl-1, and survivin.[1][3] These proteins normally function to prevent apoptosis, and their suppression is a critical step in initiating programmed cell death.

-

Upregulation of Pro-Apoptotic Proteins: A corresponding increase in the expression of the pro-apoptotic protein Bax is observed following this compound treatment.[1]

-

Activation of Caspases and PARP: The induction of apoptosis is further confirmed by the increased expression of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (c-PARP).[1][3][4] Caspase-3 is a key executioner caspase, and its activation leads to the cleavage of cellular substrates, including PARP, culminating in cell death.

Signaling Pathways in this compound-Induced Apoptosis

The primary mechanism of this compound-induced apoptosis is the inhibition of the STAT3 signaling pathway. By preventing the phosphorylation of STAT3 at Tyr705, this compound blocks its nuclear translocation and subsequent transcription of anti-apoptotic target genes.[3][4] Additionally, this compound has been shown to activate the p38 and JNK Mitogen-Activated Protein Kinase (MAPK) pathways, which can also contribute to the induction of apoptosis.[3]

Impact on Cell Cycle Progression

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle.

Quantitative Analysis of Cell Cycle Arrest

Flow cytometry analysis has demonstrated that this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing their entry into the S phase and subsequent mitosis.

| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Cycle | Reference |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | G0/G1 phase arrest (P<0.05) | [4] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | G0/G1 phase arrest (P<0.05) | [4] |

Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

The arrest of the cell cycle at the G0/G1 checkpoint is mediated by the downregulation of key cell cycle regulatory proteins. As a downstream target of STAT3, the expression of Cyclin D1 is significantly reduced upon this compound treatment.[3] Cyclin D1 is a crucial protein for the G1 to S phase transition. Its inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) and halts cell cycle progression.

Signaling Pathway in this compound-Induced Cell Cycle Arrest

The inhibition of the STAT3 signaling pathway by this compound is the central mechanism driving cell cycle arrest. By suppressing the transcription of STAT3 target genes like CCND1 (encoding Cyclin D1) and c-Myc, this compound effectively removes the proliferative signals necessary for cell cycle progression.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on apoptosis and cell cycle progression.

Cell Viability and Proliferation Assays

-

MTT and CCK8 Assays: These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cells are seeded in 96-well plates, treated with various concentrations of this compound for different time points, and then incubated with MTT or CCK8 reagent. The absorbance is measured to determine the inhibitory effect of this compound on cell growth.[2][5]

-

Colony Formation Assay: This assay evaluates the long-term proliferative capacity of cells. Cells are seeded at a low density and treated with this compound. After a period of incubation (e.g., 14 days), the colonies are stained with crystal violet and counted.[1][3]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: This is the standard method for quantifying apoptosis. Cells are treated with this compound, harvested, and then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

-

TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue samples.[4]

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are treated with this compound, harvested, and fixed. They are then treated with RNase and stained with PI, which intercalates with DNA. The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation. Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, cleaved caspase-3, Cyclin D1). The protein bands are visualized using secondary antibodies conjugated to an enzyme that produces a detectable signal.[1][3][4]

Conclusion

This compound represents a promising new therapeutic strategy for a variety of cancers characterized by aberrant STAT3 activation. Its ability to potently induce apoptosis and cause cell cycle arrest at the G0/G1 phase underscores its significant anti-proliferative and pro-apoptotic activity. The detailed molecular mechanisms, involving the direct inhibition of STAT3 phosphorylation and the modulation of downstream targets, provide a strong rationale for its continued development. This technical guide provides a foundational understanding of this compound's impact on fundamental cellular processes, offering valuable insights for researchers and clinicians working towards novel cancer therapies. Further investigations are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer agents.

References

- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. dovepress.com [dovepress.com]

HJC0152: A Technical Guide to a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152 is a potent and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Developed as an O-alkylamino-tethered derivative of niclosamide, this compound exhibits significantly improved aqueous solubility and a favorable pharmacokinetic profile, positioning it as a promising therapeutic candidate for a variety of human cancers.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a well-defined chemical structure. Its development was aimed at overcoming the poor solubility and bioavailability of its parent compound, niclosamide, while retaining or enhancing its STAT3 inhibitory activity.[5][6]

Chemical Identity

| Property | Value |

| IUPAC Name | 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide hydrochloride[7] |

| Synonyms | HJC 0152, HJC-0152[7] |

| CAS Number | 1420290-99-8 (hydrochloride salt)[1][2][3][7] |

| Molecular Formula | C₁₅H₁₄Cl₃N₃O₄[4][7] |

| Molecular Weight | 406.64 g/mol [4][7] |

| SMILES | O=C(NC1=CC=C(--INVALID-LINK--=O)C=C1Cl)C2=CC(Cl)=CC=C2OCCN.[H]Cl[1][2] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder[2][7] |

| Purity | >99% by HPLC[7] |

| Solubility | Soluble in DMSO[3][7] |

| Storage | Room temperature for months, or -20°C for 3 years[7] |

Biological Activity and Mechanism of Action

This compound exerts its potent anti-cancer effects primarily through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.

Mechanism of Action: STAT3 Inhibition

This compound inhibits the activation of STAT3 by preventing its phosphorylation at the critical tyrosine 705 (Tyr705) residue.[6][8] This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of its downstream target genes. By blocking this initial activation step, this compound effectively shuts down the entire STAT3 signaling cascade.

The inhibition of STAT3 signaling by this compound leads to the downregulation of various oncogenic proteins, including:

-

c-Myc: A proto-oncogene that drives cell proliferation.[6]

-

Survivin and Mcl-1: Anti-apoptotic proteins that promote cell survival.[6]

In Vitro Anti-Cancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including those from breast, head and neck, gastric, and non-small-cell lung cancers.

Summary of In Vitro Activity

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC25, CAL27 | Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.[5] | [5] |

| Gastric Cancer | AGS, MKN45 | Inhibition of cell growth and colony formation, induction of apoptosis.[6][9] | [6][9] |

| Glioblastoma | U87, U251, LN229 | Suppression of proliferation and motility, induction of apoptosis.[8] | [8] |

| Non-Small-Cell Lung Cancer (NSCLC) | A549, H460 | Reduction in cell proliferation, promotion of ROS generation, and induction of apoptosis.[10] | [10] |

| Breast Cancer | MDA-MB-231 | Inhibition of STAT3 promoter activity, induction of cleaved caspase-3, and downregulation of cyclin D1.[1] | [1] |

In Vivo Anti-Tumor Efficacy

Preclinical studies in xenograft animal models have confirmed the anti-tumor efficacy of this compound. Both intraperitoneal (i.p.) and oral (p.o.) administration of this compound have been shown to significantly suppress tumor growth without significant toxicity.

Summary of In Vivo Efficacy

| Cancer Type | Animal Model | Dosing | Key Findings | Reference(s) |

| Head and Neck Squamous Cell Carcinoma | Orthotopic mouse model (SCC25) | 7.5 mg/kg, i.p. | Significant reduction in tumor growth and invasion.[5] | [5] |

| Gastric Cancer | Nude mice xenograft (MKN45) | 7.5 mg/kg | Significant reduction in tumor volume and weight.[11] | [11] |

| Glioblastoma | U87 xenograft tumor model | Not specified | Potent suppressive effect on tumor growth.[8] | [8] |

| Non-Small-Cell Lung Cancer | A549 xenograft model | 7.5 mg/kg/day | Significant retardation of tumor growth rate.[12] | [12] |

| Breast Cancer | MDA-MB-231 xenograft model (nude mice) | 2.5 and 7.5 mg/kg, i.p. | Significant suppression of tumor growth.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Protocol:

-

Seed cancer cells (e.g., SCC25, CAL27, AGS, MKN45) into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[5]

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µmol/L) or DMSO as a vehicle control.[5]

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.[6][11]

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6][11]

-

Incubate the cells for 15 minutes at room temperature in the dark.[11]

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blotting for STAT3 Phosphorylation

Protocol:

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Oral Bioavailability

A key advantage of this compound is its improved pharmacokinetic profile compared to niclosamide, particularly its enhanced aqueous solubility and oral bioavailability.[5] In vivo studies in mice have demonstrated that this compound is orally bioavailable and can achieve therapeutic concentrations in plasma and tumor tissue.[1] While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not extensively detailed in the currently available literature, the consistent in vivo efficacy observed with oral administration underscores its potential as a clinically translatable agent.

Conclusion

This compound is a promising novel STAT3 inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action is well-defined, involving the direct inhibition of STAT3 phosphorylation, which leads to the suppression of key oncogenic signaling pathways. The improved physicochemical properties of this compound, particularly its enhanced solubility and oral bioavailability, make it a highly attractive candidate for further clinical development. The detailed protocols provided in this guide should serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other STAT3-targeting agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | STAT | Apoptosis | TargetMol [targetmol.com]

- 4. This compound hydrochloride | STAT | CAS 1420290-99-8 | Buy this compound hydrochloride from Supplier InvivoChem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChemGood [chemgood.com]

- 8. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

HJC0152: A Novel STAT3 Inhibitor Reprogramming Cellular Metabolism in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HJC0152 is a novel, orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the development and progression of numerous human cancers. This compound exerts its anti-tumor effects by directly inhibiting the phosphorylation of STAT3 at the Tyr705 residue, leading to the suppression of downstream pro-oncogenic signaling cascades. Emerging evidence reveals a critical and multifaceted role for this compound in modulating cellular metabolism in cancer cells. This document provides an in-depth technical overview of this compound, with a focus on its impact on metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: STAT3 Inhibition

This compound is a derivative of niclosamide, optimized for improved aqueous solubility and more potent STAT3 inhibitory activity.[1][2] Its primary mechanism of action is the inhibition of STAT3 phosphorylation at Tyr705, which is a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[1][2]

Quantitative Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by MTT assays, are summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) |

| Glioblastoma | U87 | 5.396 |

| U251 | 1.821 | |

| LN229 | 1.749 | |

| Non-Small-Cell Lung Cancer (NSCLC) | A549 | 5.11 |

| H460 | 5.01 | |

| H1299 | 13.21 | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27 | 1.05 |

| SCC25 | 2.18 |

Modulation of Cellular Metabolism

A growing body of evidence indicates that this compound's anti-cancer effects are intrinsically linked to its ability to reprogram cellular metabolism. This metabolic modulation appears to be cancer-type specific, targeting different pathways to induce cell stress and death.

Glutathione, Purine, and Pyrimidine Metabolism in Non-Small-Cell Lung Cancer (NSCLC)

In NSCLC cell lines A549 and H460, treatment with this compound leads to significant perturbations in purine, glutathione, and pyrimidine metabolism.[3] This disruption of metabolic homeostasis has a profound impact on the cellular redox balance. Specifically, the modulation of glutathione metabolism by this compound reduces the cell's capacity to scavenge free radicals, leading to an accumulation of reactive oxygen species (ROS).[3] This increase in oxidative stress is a key contributor to this compound-induced apoptosis.[3]

Glucose Metabolism and Mitochondrial Function in Breast Cancer

In breast cancer, this compound acts as a modulator of glucose and energy metabolism.[4] It has been shown to differentially regulate the expression of various glycolytic enzymes and impact the function of mitochondrial respiratory chain complexes.[4] This reprogramming of glucose metabolism leads to a reduction in ATP production, thereby inducing apoptosis and inhibiting proliferation and tumor progression.[4] Specifically, this compound has been reported to significantly inhibit mitochondrial Complex IV while increasing the function of Complex V (ATP synthase).[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits STAT3 phosphorylation, leading to downstream effects on cell fate and metabolism.

Experimental Workflow: In Vitro Analysis

Caption: A typical workflow for the in vitro evaluation of this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies to assess the effect of this compound on cancer cell viability.

-

Materials:

-

Cancer cell lines (e.g., A549, H460, U87)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cancer cells following this compound treatment.

-

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cells (e.g., A549, MKN45)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., PBS, or a solution of DMSO, PEG300, and Tween 80)

-

Calipers

-

-

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound (e.g., 7.5 mg/kg) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) gavage daily or on a specified schedule.[1]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-STAT3, Ki-67, and cleaved caspase-3).

-

Conclusion

This compound is a promising anti-cancer agent that targets the STAT3 signaling pathway, a critical node in cancer cell proliferation and survival. A key aspect of its mechanism of action is the profound modulation of cellular metabolism, including pathways responsible for redox homeostasis and energy production. This dual action of inhibiting a key oncogenic signaling pathway and inducing metabolic stress makes this compound a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its role in the metabolic reprogramming of cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction | Aging [aging-us.com]

- 5. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

The Impact of HJC0152 on Reactive Oxygen Species Generation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152, a novel and orally active STAT3 inhibitor, has demonstrated significant anti-tumor efficacy across various cancer models. A key mechanism contributing to its cytotoxic effects is the induction of reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on ROS production, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The information presented is collated from peer-reviewed studies on non-small-cell lung cancer (NSCLC), glioblastoma, and gastric cancer, offering a comprehensive resource for researchers and professionals in drug development.[1][2][3]

Introduction to this compound and Reactive Oxygen Species

This compound is a derivative of niclosamide and functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a common feature in many malignancies, promoting cell proliferation, survival, and migration.[1][3] By inhibiting STAT3, this compound disrupts these oncogenic processes.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide. While low levels of ROS are essential for normal cellular signaling, excessive accumulation leads to oxidative stress, causing damage to DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[4][5] Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to agents that further elevate oxidative stress.[6][7] this compound leverages this vulnerability by promoting ROS generation as a key component of its anti-cancer activity.[1]

Quantitative Analysis of this compound-Induced ROS Generation

Studies have quantitatively demonstrated the dose-dependent effect of this compound on intracellular ROS levels in various cancer cell lines. The primary method for this quantification involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which upon oxidation by ROS, emits a fluorescent signal that can be measured by fluorescence microscopy and flow cytometry.[1]

Table 1: Effect of this compound on ROS Levels in A549 NSCLC Cells

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Statistical Significance (p-value) |

| 0 (Control) | Baseline | 1.0 | - |

| 1.25 | Increased | > 1.0 | < 0.001 |

| 2.5 | Further Increased | > 1.0 | < 0.001 |

| 5.0 | Markedly Increased | > 1.0 | < 0.001 |

Data compiled from flow cytometry results presented in published studies.[8]

Table 2: Effect of this compound on ROS Levels in H460 NSCLC Cells

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Statistical Significance (p-value) |

| 0 (Control) | Baseline | 1.0 | - |

| 2.5 | Increased | > 1.0 | < 0.001 |

| 5.0 | Further Increased | > 1.0 | < 0.001 |

| 10.0 | Markedly Increased | > 1.0 | < 0.001 |

Data compiled from flow cytometry results presented in published studies.[8]

Experimental Protocols

Measurement of Intracellular ROS

Objective: To quantify the levels of intracellular ROS in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[8]

-

DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in serum-free medium at 37°C for a designated time (e.g., 20-30 minutes) in the dark.

-

Fluorescence Microscopy: Following incubation, wash the cells again with PBS to remove excess probe. Observe the cells under a fluorescence microscope to visualize the fluorescence, which is indicative of ROS levels.[8]

-

Flow Cytometry: For quantitative analysis, detach the stained cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the oxidized DCF.[1]

Apoptosis Assay

Objective: To determine the percentage of apoptotic cells induced by this compound treatment, which is a downstream effect of ROS accumulation.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Collection: Treat cells with this compound as described above. After treatment, collect both the adherent and floating cells.

-

Staining: Wash the collected cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Signaling Pathways and Mechanisms

This compound induces ROS generation primarily through the inhibition of STAT3. The proposed mechanism involves the downregulation of STAT3-mediated metabolic pathways that are crucial for maintaining redox homeostasis, particularly glutathione metabolism.[1] By inhibiting STAT3, this compound reduces the cell's capacity to scavenge free radicals, leading to an accumulation of ROS. This elevated oxidative stress then triggers downstream events, including DNA damage and the intrinsic apoptotic pathway.[1]

References

- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives Regarding the Intersections between STAT3 and Oxidative Metabolism in Cancer [mdpi.com]

- 5. Reactive Oxygen Species in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small-molecule enhancers of reactive oxygen species that are nontoxic or cause genotype-selective cell death. | Broad Institute [broadinstitute.org]

- 7. Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HJC0152 in Non-Small-Cell Lung Cancer (NSCLC) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro utility of HJC0152, a potent STAT3 inhibitor, for studying non-small-cell lung cancer (NSCLC). The following protocols are based on established methodologies and are intended to guide researchers in utilizing this compound for assessing its anti-cancer effects.

Introduction

This compound is an orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a key oncogenic driver in a variety of human cancers, including NSCLC, where it promotes cell proliferation, survival, and migration.[1][2] this compound exerts its anti-tumor effects by suppressing STAT3 phosphorylation, leading to the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of cell motility in NSCLC cells.[1][2] These notes provide detailed protocols for evaluating the in vitro efficacy of this compound in NSCLC cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| A549 | Cell Viability (MTT) | 24-h IC50 | 5.11 µmol/L | [1] |

| H460 | Cell Viability (MTT) | 24-h IC50 | 5.01 µmol/L | [1] |

| H1299 | Cell Viability (MTT) | 24-h IC50 | 13.21 µmol/L | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in NSCLC

Caption: this compound inhibits STAT3 phosphorylation, leading to downstream effects.

General Experimental Workflow for this compound In Vitro Testing

Caption: A generalized workflow for in vitro evaluation of this compound in NSCLC cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

NSCLC cell lines (e.g., A549, H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24, 48, or 72 hours.[3]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Materials:

-

NSCLC cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.[4]

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the STAT3 signaling pathway and apoptosis.

Materials:

-

NSCLC cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-γ-H2AX, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Treat NSCLC cells with different concentrations of this compound for the desired time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.[5]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

Materials:

-

NSCLC cell lines

-

6-well plates

-

Sterile 200 µL pipette tip

-

This compound

Protocol:

-

Seed cells in 6-well plates and grow them to confluence.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the scratch at 0 hours and after a specific time interval (e.g., 24 hours).

-

Measure the wound closure area to quantify cell migration.

Reactive Oxygen Species (ROS) Detection

This assay uses a fluorescent probe to measure the levels of intracellular ROS.

Materials:

-

NSCLC cell lines

-

6-well plates

-

This compound

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

-

Flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in PBS and analyze them immediately by flow cytometry. An increase in fluorescence intensity indicates an increase in ROS levels.

References

- 1. This compound suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses human non-small-cell lung cancer by inhibiting STAT3 and modulating metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining the IC50 Value of HJC0152 in Glioblastoma Cell Lines

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of HJC0152, a novel STAT3 inhibitor, in glioblastoma cell lines. The provided methodologies and data serve as a comprehensive guide for researchers investigating the anti-tumor properties of this compound in the context of glioblastoma.

Introduction

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in glioblastoma and is associated with tumor progression, proliferation, and survival, making it a promising therapeutic target.[1][2][3] this compound is a small molecule inhibitor that has demonstrated potent anti-tumor activity by targeting STAT3.[1][2][4] Specifically, this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1][5] This inhibition leads to the suppression of glioblastoma cell proliferation and motility, and the induction of apoptosis.[1][2]

These application notes provide a summary of the reported IC50 values of this compound in various glioblastoma cell lines and detailed protocols for their experimental determination using common cell viability assays.

Data Presentation

The following table summarizes the reported IC50 values of this compound in different human glioblastoma cell lines after 24 hours of treatment, as determined by the MTT assay.

| Cell Line | IC50 Value (µM) |

| U87 | 5.396 |

| U251 | 1.821 |

| LN229 | 1.749 |

Data sourced from a study on the antitumor activity of this compound in glioblastoma.[1][5]

Signaling Pathway of this compound in Glioblastoma

This compound exerts its anti-tumor effects by inhibiting the JAK/STAT3 signaling pathway. Upstream signals, such as interleukin-6 (IL-6), activate Janus kinases (JAKs), which then phosphorylate STAT3 at the Tyr705 residue.[1][5] This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of target genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, survivin), and metastasis (e.g., Twist1, vimentin, MMP2/9).[1] this compound directly inhibits this phosphorylation step, thereby blocking the downstream effects of STAT3 activation and suppressing tumor growth.[1][5]

References

- 1. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel STAT3 inhibitor, this compound, exerts potent antitumor activity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. e-century.us [e-century.us]

Application Notes and Protocols for HJC0152 Administration in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of HJC0152, a potent STAT3 inhibitor, in animal models of cancer. The information compiled is based on findings from preclinical studies on gastric, glioblastoma, head and neck, and non-small-cell lung cancers.

Data Presentation

The following tables summarize the quantitative data for this compound administration in various cancer models.

Table 1: this compound Administration Routes and Dosages in Murine Cancer Models

| Cancer Type | Animal Model | Administration Route | Dosage | Vehicle | Frequency | Duration |

| Gastric Cancer | BALB/c nude mice | Intraperitoneal (IP) | 7.5 mg/kg | PBS | Twice weekly | 21 days |

| Glioblastoma | Nude mice | Intratumoral | 7.5 mg/kg | DMSO | Daily | 28 days |

| Head and Neck Squamous Cell Carcinoma | Nude mice | Intraperitoneal (IP) | 7.5 mg/kg | DMSO | Daily | 28 days |

| Non-Small-Cell Lung Cancer | Nude mice | Intraperitoneal (IP) | 7.5 mg/kg | Not Specified | Daily | Not Specified |

| Breast Cancer | Not Specified | Oral | 25 mg/kg | Not Specified | Not Specified | Not Specified |

Table 2: Summary of In Vivo Study Parameters for this compound

| Parameter | Details |

| Animal Strain | BALB/c nude mice (athymic) |

| Age of Animals | 4-6 weeks |

| Tumor Induction | Subcutaneous injection of cancer cells (e.g., MKN45, U87, SCC25, A549) |

| Typical Cell Inoculum | 2 x 10^6 to 6 x 10^6 cells per mouse |

| Monitoring | Tumor volume and body weight measured 2-3 times per week |

| Tumor Volume Calculation | (Length x Width^2) / 2 |

| Endpoint | Euthanasia at the end of the treatment period for tumor excision and analysis |

Experimental Protocols

Detailed methodologies for the preparation and administration of this compound are provided below.

Protocol 1: Intraperitoneal (IP) Injection of this compound

This protocol is suitable for systemic administration of this compound in mouse models.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

1 mL syringes

-

25-27 gauge needles

-